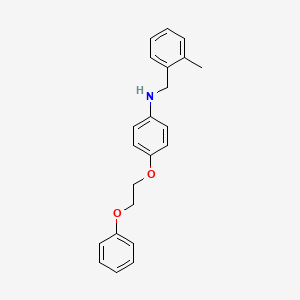

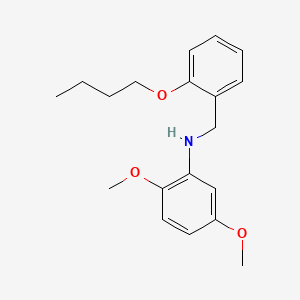

2,3-Dimethyl-N-(2-thienylmethyl)aniline

Overview

Description

“2,3-Dimethyl-N-(2-thienylmethyl)aniline” is a chemical compound with the molecular formula C13H15NS . It has an average mass of 217.330 Da and a Monoisotopic mass of 217.092514 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a dimethylamino group attached to a phenyl group . The exact structural details specific to “this compound” are not provided in the searched resources.Chemical Reactions Analysis

Dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is also lithiated with butyllithium . Specific chemical reactions involving “this compound” are not detailed in the searched resources.Scientific Research Applications

Crystal Structure and Molecular Properties

The molecular and crystal structure of compounds similar to 2,3-Dimethyl-N-(2-thienylmethyl)aniline have been extensively studied. For instance, research on analogues like 3,4-dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline reveals detailed insights into their planar backbone and heterocyclic structures (Su et al., 2013).

Kinetics and Mechanistic Investigations

Studies on related compounds, such as 2,4-xylidine (2,4-dimethyl-aniline), focus on their ozonolysis in various solutions, highlighting major reaction products and their kinetic profiles (Machulek et al., 2009).

Synthesis and Chemical Reactions

Selective N-monomethylation of primary anilines using green methodologies and continuous flow conditions has been applied to various aniline derivatives, including those similar to this compound (Seo et al., 2017).

Nonlinear Optical Properties

The synthesis and characterization of nonlinear optical materials, such as 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, are crucial for understanding their optical and thermal behavior, which has implications in photonics and optoelectronics (Balachandar & Kalainathan, 2014).

Safety and Hazards

The safety data sheet for a related compound, 2,3-Dimethylaniline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . The specific safety and hazards information for “2,3-Dimethyl-N-(2-thienylmethyl)aniline” is not provided in the searched resources.

properties

IUPAC Name |

2,3-dimethyl-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHCZNBJOUVVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)

![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)